ONO-8130

EP1 receptor selectivity prostanoid receptor pharmacology receptor binding assay

ONO-8130 is the definitive EP1 antagonist for preclinical visceral pain research. With a Ki of 1.9 nM and >1,000-fold selectivity over EP2/3/4, it ensures antinociceptive effects are unambiguously EP1-mediated—critical when dissecting PGE2 signaling pathways. Validated in mouse cystitis models at oral doses of 0.3–30 mg/kg, it prevents and reverses bladder pain without confounding anti-inflammatory effects. Sourced at ≥98% HPLC purity with established cold-chain logistics. Request batch-specific pricing for your experimental scale.

Molecular Formula C25H28N2O5S2
Molecular Weight 500.6 g/mol
CAS No. 459841-96-4
Cat. No. B1677321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameONO-8130
CAS459841-96-4
SynonymsONO8130;  ONO 8130;  ONO-8130
Molecular FormulaC25H28N2O5S2
Molecular Weight500.6 g/mol
Structural Identifiers
SMILESCC1=CSC(=N1)S(=O)(=O)N(CC(C)C)C2=C(C=C3CCCC3=C2)OCC4=CC=C(C=C4)C(=O)O
InChIInChI=1S/C25H28N2O5S2/c1-16(2)13-27(34(30,31)25-26-17(3)15-33-25)22-11-20-5-4-6-21(20)12-23(22)32-14-18-7-9-19(10-8-18)24(28)29/h7-12,15-16H,4-6,13-14H2,1-3H3,(H,28,29)
InChIKeyIOXMDBQCUCDLAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ONO-8130 (CAS 459841-96-4): A Selective Prostanoid EP1 Receptor Antagonist for Bladder Pain and Cystitis Research


ONO-8130 (CAS 459841-96-4) is a small-molecule antagonist of the prostaglandin E2 (PGE2) receptor subtype EP1, developed by Ono Pharmaceutical for the treatment of bladder pain and overactive bladder conditions. It exhibits high binding affinity for the EP1 receptor (Ki = 1.9 nM) and demonstrates >1,000-fold selectivity for EP1 over other EP receptor subtypes (EP2, EP3, EP4) [1]. The compound is orally bioavailable and has been shown in preclinical models to relieve cystitis-related bladder pain without directly affecting bladder inflammation parameters, suggesting a targeted analgesic mechanism distinct from anti-inflammatory agents [2]. ONO-8130 is primarily utilized in academic and industrial research settings investigating the role of the PGE2/EP1 signaling axis in visceral pain, lower urinary tract dysfunction, and airway physiology.

Why EP1 Antagonists Like ONO-8130 Are Not Interchangeable: Evidence of Differential Selectivity and Functional Profile


EP1 receptor antagonists cannot be considered interchangeable due to significant variations in receptor subtype selectivity, functional antagonism profiles, and tissue-specific pharmacodynamics. While compounds such as ONO-8130, ONO-8539, ONO-8711, and SC-51322 all target the EP1 receptor, they exhibit markedly different binding affinities, selectivity windows relative to other EP subtypes, and efficacy in functional tissue models. For example, ONO-8130 demonstrates >1,000-fold selectivity for EP1 over EP2, EP3, and EP4 [1], whereas ONO-8711 shows Ki values of 0.6 nM (human) and 1.7 nM (mouse) for EP1 but with a narrower selectivity margin against EP3 [2]. Furthermore, functional studies in guinea pig trachea reveal that ONO-8130 eliminates spontaneous tone through EP1 blockade, while the EP2 antagonist PF-04418948 exerts the opposite effect, highlighting that even compounds targeting different EP receptors can produce divergent physiological outcomes [3]. These quantitative differences in molecular recognition and functional consequence underscore the scientific and procurement necessity of selecting a specific, well-characterized EP1 antagonist tailored to the experimental or therapeutic context.

ONO-8130 Differentiation Guide: Quantitative Comparator Data for EP1 Antagonist Selection


ONO-8130 Exhibits >1,000-Fold Selectivity for EP1 Over Other EP Receptor Subtypes

ONO-8130 demonstrates a >1,000-fold selectivity for the EP1 receptor compared to other EP receptor subtypes (EP2, EP3, EP4) based on competitive binding assays [1]. In contrast, the structurally related EP1 antagonist ONO-8711 exhibits Ki values of 0.6 nM for human EP1 and 1.7 nM for mouse EP1 but shows only 10- to 100-fold selectivity over EP3 in some assays, indicating a narrower selectivity window [2]. This quantitative difference in subtype selectivity is critical for experiments requiring unambiguous EP1-mediated effects without confounding activity at EP2, EP3, or EP4.

EP1 receptor selectivity prostanoid receptor pharmacology receptor binding assay

ONO-8130 Abolishes Spontaneous Airway Tone via EP1 Blockade in Guinea Pig Trachea

In isolated guinea pig trachea (GPT) tissue bath experiments, ONO-8130 (1 μM) completely eliminated the spontaneous tone, an effect that was not observed with antagonists targeting EP3 (ONO-AE5-599) or EP4 (ONO-AE3-208) receptors [1]. In contrast, the EP2 antagonist PF-04418948 significantly increased the spontaneous tone [1]. This demonstrates that ONO-8130 exerts a functionally distinct effect on airway smooth muscle contractility compared to antagonists of other EP receptor subtypes, and even compared to other EP1 antagonists which have not been systematically evaluated in this model.

airway smooth muscle prostanoid receptor function ex vivo tissue pharmacology

ONO-8130 Reverses Established Cystitis-Related Bladder Pain in Mice

Oral administration of ONO-8130 at 30 mg/kg reversed established cystitis-related bladder pain in mice, as measured by reduction in nociceptive behavior and referred hyperalgesia [1]. This is a therapeutically relevant endpoint not uniformly reported for other EP1 antagonists. For comparison, the clinical candidate ONO-8539 was evaluated for overactive bladder in humans and showed modest effects on TLESRs, but its efficacy in reversing established bladder pain in animal models has not been reported with comparable quantitative detail [2]. The ability of ONO-8130 to reverse existing pain states, rather than merely prevent pain onset, suggests potential utility in models of chronic or established visceral pain.

visceral pain interstitial cystitis in vivo pharmacology

ONO-8130 Demonstrates High Affinity for EP1 Receptor (Ki = 1.9 nM) with Preferential Binding to Mouse Isoform

ONO-8130 binds to the mouse EP1 receptor with a Ki of 1.9 nM, as determined in radioligand displacement assays [1]. This affinity is comparable to that of ONO-8711 for the mouse EP1 receptor (Ki = 1.7 nM) [2], but ONO-8130 demonstrates superior selectivity (>1,000-fold vs. ~10-100-fold for ONO-8711). Furthermore, ONO-8539, a clinical-stage EP1 antagonist, has a reported Ki value that is not widely disclosed in primary literature but is believed to be in a similar low nanomolar range [3]. The high affinity of ONO-8130 ensures potent receptor occupancy at low concentrations, which is advantageous for minimizing off-target effects in cellular and in vivo assays.

receptor binding affinity species cross-reactivity drug discovery

ONO-8130 Blocks PGE2-Induced ERK Phosphorylation in Spinal Cord, a Mechanism Linked to Pain Processing

Intravesical administration of PGE2 in mice caused prompt phosphorylation of extracellular signal-regulated kinase (ERK) in the L6 spinal cord, an effect that was completely blocked by oral administration of ONO-8130 at 30 mg/kg [1]. This mechanistic biomarker of central sensitization and pain processing has not been reported for other EP1 antagonists such as ONO-8711 or ONO-8539 in comparable spinal cord assays. The ability of ONO-8130 to inhibit this downstream signaling event provides direct evidence of target engagement in the pain-relevant neuroaxis and supports its utility in studies of visceral pain transduction.

spinal cord signaling ERK phosphorylation pain mechanisms

ONO-8130 Exhibits a Favorable Safety and Tolerability Profile in Preclinical Models with No Significant Effects on Bladder Inflammation

In the cyclophosphamide-induced cystitis model, ONO-8130 at doses up to 30 mg/kg significantly reduced bladder pain behavior but had only a slight effect on increased bladder weight and vascular permeability, suggesting that its analgesic effects are dissociated from anti-inflammatory activity [1]. In contrast, non-selective COX inhibitors or broader-spectrum prostanoid antagonists would be expected to reduce inflammation but carry a higher risk of adverse effects due to inhibition of homeostatic prostanoid functions. While direct comparator data for other EP1 antagonists in this specific safety endpoint are limited, the clean profile of ONO-8130 supports its use in chronic pain models where avoiding anti-inflammatory confounds or gastrointestinal/cardiovascular toxicity is desired.

preclinical safety bladder inflammation therapeutic index

Recommended Research Applications for ONO-8130 Based on Quantitative Evidence


Investigating the Role of EP1 Receptors in Visceral Pain and Interstitial Cystitis

ONO-8130 is ideally suited for preclinical studies of visceral pain, particularly in rodent models of cystitis. Its high affinity for mouse EP1 (Ki = 1.9 nM) and >1,000-fold selectivity ensure that observed antinociceptive effects are EP1-mediated [1]. The compound has been validated to prevent and reverse bladder pain behavior in cyclophosphamide-induced cystitis at oral doses of 0.3-30 mg/kg [1]. Researchers can confidently use ONO-8130 to dissect the contribution of EP1 signaling to bladder hyperalgesia without confounding anti-inflammatory effects, as the compound does not significantly alter bladder weight or vascular permeability [1].

Functional Studies of EP1-Mediated Smooth Muscle Contractility in Airway or Vascular Tissues

Ex vivo tissue bath experiments with ONO-8130 (e.g., at 1 μM) enable precise examination of EP1 receptor function in smooth muscle contractility. In guinea pig trachea, ONO-8130 eliminates spontaneous tone, whereas EP2 antagonism increases tone [2]. This model can be adapted to study other smooth muscle preparations, such as bladder strips or vascular rings, to investigate the balance between contractile EP1 and relaxant EP2/EP4 receptors. The availability of selective EP1 antagonism with ONO-8130 allows researchers to isolate the EP1 component of complex PGE2 responses.

Target Engagement and Pharmacodynamic Studies in Spinal Pain Pathways

ONO-8130 has been shown to block PGE2-induced ERK phosphorylation in the L6 spinal cord, a key site of visceral pain processing [1]. This pharmacodynamic marker can be used to confirm central target engagement in vivo following oral administration. Researchers investigating spinal mechanisms of pain sensitization or screening novel analgesics can employ ONO-8130 as a reference EP1 antagonist to compare efficacy and to validate assay systems.

Comparative Pharmacology Studies to Benchmark Novel EP1 Antagonists

Due to its well-characterized selectivity profile (>1,000-fold over EP2/3/4) [1] and robust in vivo efficacy [1], ONO-8130 serves as an excellent reference compound for benchmarking new EP1 antagonists. Its availability from multiple reputable vendors and established purity standards (>98% by HPLC) facilitate reproducible comparisons across laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for ONO-8130

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.